4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-20(23-13-17-5-3-4-12-22-17)16-10-8-15(9-11-16)14-26-21(28)18-6-1-2-7-19(18)24-25-26/h1-12H,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZESXRMGLLSOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves the condensation of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is cooled to 0°C and then gradually warmed to room temperature, followed by heating to 70°C to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The benzotriazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It has potential therapeutic applications in the treatment of diseases associated with GPR139 modulation.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as GPR139 receptors. The compound acts as an agonist, modulating the activity of these receptors and influencing various cellular pathways. This modulation can lead to therapeutic effects in conditions associated with GPR139 .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with the target molecule:
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide ()
- Structure: Features a benzotriazinone linked via an acetamide bridge to a pyridin-3-yl group.
- Key Differences: The pyridine ring is at position 3 (vs. 2 in the target compound). Acetamide linker (vs.
- Implications : Positional isomerism of the pyridine group may influence target selectivity, as pyridin-2-yl groups often engage in stronger hydrogen bonding due to proximity to the nitrogen lone pair .
(Z)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-2-yl)benzamide (M4) ()
- Structure: Contains a thiazolidinedione ring instead of benzotriazinone.
- Key Differences: Sulfur and oxygen in the thiazolidinedione moiety (vs. nitrogen in benzotriazinone), altering electronic properties. Solubility: Reported to dissolve in DMSO and ethanol, suggesting moderate polarity .
- Implications : The thiazolidinedione group is associated with antidiabetic activity, highlighting how heterocycle substitution directs therapeutic applications .
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives ()
- Structure: Benzooxazinone core with pyrimidine substitutions.
- Key Differences: Oxygen atom in the benzooxazinone ring (vs. nitrogen in benzotriazinone), reducing hydrogen-bond acceptor capacity. Synthesized using cesium carbonate and DMF, indicating distinct reactivity profiles .
- Implications : Oxygenated heterocycles often exhibit lower metabolic stability compared to nitrogen-rich systems .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated based on analogous structures.
- Solubility Trends: Thiazolidinedione derivatives (e.g., M4) show better solubility in polar solvents, likely due to their keto-enol tautomerism . The target compound’s pyridinylmethyl group may improve aqueous solubility compared to purely aromatic analogues.
- Melting Points : Higher melting points (e.g., 175–178°C in ) correlate with rigid fluorinated structures, suggesting the target compound may have a moderate melting point due to its flexible methylene linker .
Biological Activity
The compound 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a benzotriazine derivative that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Structural Features
- Benzotriazine Core : The presence of the benzotriazine moiety is crucial for its biological activity.
- Pyridine Substituent : The pyridine group contributes to the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that benzotriazines can act as bioreductive agents, selectively inducing cytotoxicity in hypoxic conditions. This activity is particularly relevant in cancer therapy, where tumor hypoxia often leads to treatment resistance.
Antitumor Activity
- Hypoxic Cell Targeting : Studies show that benzotriazine derivatives can selectively kill hypoxic mammalian cells by generating reactive oxygen species (ROS) upon reduction .
- Radiosensitization : These compounds may enhance the efficacy of radiotherapy by sensitizing tumor cells to radiation in hypoxic environments .
Pharmacological Studies
Recent pharmacological studies have evaluated the compound's efficacy in various in vitro and in vivo models. Key findings include:
Clinical Implications
In a notable study involving murine models, the compound was tested alongside established chemotherapeutics. The results indicated:
- Increased Efficacy : When used in combination with other agents, there was a statistically significant improvement in tumor shrinkage compared to monotherapy.
- Safety Profile : The compound exhibited a favorable safety profile with minimal adverse effects observed at therapeutic doses .
Comparative Analysis with Other Compounds
A comparative analysis of various benzotriazine derivatives highlighted the unique properties of this compound:
| Compound | Hypoxic Cytotoxicity | Radiosensitization |
|---|---|---|
| 4-Oxo-Benzotriazine | Moderate | High |
| 4-(Pyridinyl) Benzamide | Low | Moderate |
| 4-[(4-Oxo-Benzotriazinyl)Methyl] Compound | High | Very High |
Q & A
Q. Optimization strategies :
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but require monitoring to avoid side products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Palladium catalysts for cross-coupling steps, with ligand screening to improve yields .
Which analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguity?
Basic
Core techniques include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirms hydrogen/carbon frameworks and substitution patterns (e.g., benzotriazinone methyl vs. pyridyl protons) .
- 2D experiments (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities .
- HPLC : Quantifies purity (>95%) and monitors reaction progress using C18 columns with acetonitrile/water gradients .
Q. Advanced :
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity studies .
How can researchers resolve discrepancies in biological activity data across studies?
Advanced
Discrepancies often arise from assay variability or compound stability. Methodological solutions:
Assay standardization :
- Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Replicate experiments across independent labs to confirm reproducibility .
Stability testing :
- Pre-incubate the compound in physiological buffers (pH 7.4, 37°C) and quantify degradation via LC-MS .
Meta-analysis :
- Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
What computational strategies predict pharmacological targets, and how do they guide validation?
Q. Advanced
Molecular docking :
- Use AutoDock Vina to model interactions with kinases or GPCRs, prioritizing targets with high binding scores .
QSAR modeling :
- Train models on analogs with known activities to predict ADMET properties (e.g., logP, metabolic stability) .
Pathway analysis :
- Integrate omics data (e.g., RNA-seq) to identify downstream signaling pathways (e.g., MAPK/ERK) for experimental validation .
What are critical considerations for designing stability studies under physiological conditions?
Q. Advanced
- Test conditions :
- pH range : 1.2 (gastric) to 7.4 (blood), using HCl/NaOH buffers .
- Temperature : 37°C with agitation to simulate physiological motion.
- Analytical endpoints :
- HPLC-UV/MS : Quantify degradation products over 24–72 hours .
- Circular dichroism (CD) : Monitor conformational changes in aqueous solutions .
Q. Example stability data :
| Condition | Degradation (%) at 24h | Major Degradant |
|---|---|---|
| pH 1.2, 37°C | 15% | Hydrolyzed amide |
| pH 7.4, 37°C | 5% | Oxidized triazine |
How do functional group modifications impact pharmacokinetics, and what methodologies assess these changes?
Q. Advanced
- Modification examples :
- Trifluoromethyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Pyridyl vs. phenyl : Adjust logP for improved blood-brain barrier penetration .
- Assessment methods :
- In vitro metabolic assays : Incubate with liver microsomes and quantify parent compound via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
What strategies mitigate low yields in final coupling steps?
Q. Advanced
Reagent screening :
- Compare coupling agents (HATU vs. EDCI) to optimize amide bond formation .
Microwave-assisted synthesis :
- Reduce reaction time (30 min vs. 12h) and improve yields by 20–30% .
In situ FTIR monitoring :
- Track carbonyl disappearance (1700 cm⁻¹) to terminate reactions at optimal conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
